Cas no 2686-99-9 (3,4,5-Trimethacarb)
3,4,5-Trimethacarb Chemical and Physical Properties
Names and Identifiers
-
- Phenol,3,4,5-trimethyl-, 1-(N-methylcarbamate)
- SD 8530
- LANDRIN
- 3,4,5-TRIMETHYLPHENYL METHYL CARBAMATE
- 3,4,5-TRIMETHACARB
- 3,4,5-Landrin
- 3,4,5-trimethylfenylesterkyselinymethylkarbaminove
- 3,4,5-trimethyl-phenomethylcarbamate
- 3,4,5-Trimethylphenyl N-methylcarbamate
- (3,4,5-trimethylphenyl) N-methylcarbamate
- 3,4,5-Trimethylphenol methylcarbamate
- 3,4,5-Trimetylphenyl-N-methylcarbamat
- Caswell No. 893A
- Landrin 1
- LANDRIN A
- Methylcarbamic acid 3,4,5-trimethylphenyl ester
- Shell 8530
- Shell SD-8530
- SCHEMBL119743
- 2686-99-9
- PHENOL, 3,4,5-TRIMETHYL-, 1-(N-METHYLCARBAMATE)
- 3,4,5-Trimethylfenylester kyseliny methylkarbaminove
- OMS-597
- 3,4,5-Trimethylphenyl methylcarbamate
- AUQAUAIUNJIIEP-UHFFFAOYSA-N
- AKOS006274660
- Phenol, 3,4,5-trimethyl-, methylcarbamate
- JG6XSN0Z2I
- 3,4,5-Trimethacarb 10 microg/mL in Cyclohexane
- AI3-25843
- BRN 2052372
- (3, 4, 5-trimethylphenyl) N-methylcarbamate
- Q27118023
- Trimethacarb [ANSI]
- 3,4,5-Trimethylfenylester kyseliny methylkarbaminove [Czech]
- UNII-JG6XSN0Z2I
- NS00010532
- Trimethacarb
- DTXSID1040322
- CHEBI:38894
- 1ST20387
- ENT-25,843
- EINECS 220-245-9
- Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester
- Phenol, 3,4,5-trimethyl-, methylcarbamate (9CI)
- DTXCID5012503
- Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester (7CI)(8CI)
- Phenol, 2,3,5(or 3,4,5)-trimethyl-, methylcarbamate (9CI)
- Trimethacarb (ANSI)
- 3,4,5-Trimethacarb
-
- Inchi: 1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)
- InChI Key: AUQAUAIUNJIIEP-UHFFFAOYSA-N
- SMILES: O(C(NC)=O)C1C=C(C)C(C)=C(C)C=1
Computed Properties
- Exact Mass: 193.11000
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Color/Form: Yellowish semisolid oily
- Density: 1.0945 (rough estimate)
- Boiling Point: 329.46°C (rough estimate)
- Refractive Index: 1.5080 (estimate)
- PSA: 38.33000
- LogP: 2.72090
- Solubility: Soluble in methanol \ ethanol \ acetone \ benzene \ toluene and other organic solvents
3,4,5-Trimethacarb Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4,5-Trimethacarb Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T720880-1mg |
3,4,5-Trimethacarb |
2686-99-9 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | T720880-10mg |
3,4,5-Trimethacarb |
2686-99-9 | 10mg |
$1499.00 | 2023-05-17 | ||
| A2B Chem LLC | AF29168-10mg |
3,4,5-TRIMETHACARB |
2686-99-9 | 99% | 10mg |
$180.00 | 2024-04-20 |
3,4,5-Trimethacarb Suppliers
3,4,5-Trimethacarb Related Literature
-
Zhibin Wang,Qiaoying Chang,Jian Kang,Yanzhong Cao,Na Ge,Chunlin Fan,Guo-Fang Pang Anal. Methods 2015 7 6385
-
M. Ramasamy Analyst 1969 94 1075
Additional information on 3,4,5-Trimethacarb
3,4,5-Trimethacarb: A Comprehensive Overview
3,4,5-Trimethacarb (CAS No. 2686-99-9) is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as trimethacarb, is a derivative of methacrylic acid and has been extensively studied for its unique chemical properties and potential uses in materials science, biotechnology, and pharmaceuticals. The CAS No. 2686-99-9 uniquely identifies this compound in chemical databases worldwide, ensuring precise referencing in research and development.
The molecular structure of 3,4,5-trimethacarb consists of a central aromatic ring substituted with three methacrylate groups at the 3, 4, and 5 positions. This substitution pattern imparts the compound with high reactivity and versatility in polymerization reactions. Recent studies have highlighted its ability to form cross-linked polymers with exceptional mechanical and thermal properties, making it a valuable component in advanced materials development.
In the field of materials science, trimethacarb has been utilized as a monomer for synthesizing high-performance polymers. These polymers exhibit excellent resistance to environmental factors such as UV radiation and moisture, making them ideal for applications in coatings, adhesives, and electronic devices. Researchers have also explored the use of trimethacarb in creating biocompatible materials for medical implants and drug delivery systems.
Recent advancements in green chemistry have led to the exploration of trimethacarb as a sustainable alternative to traditional monomers. Its ability to undergo controlled polymerization under mild conditions reduces energy consumption and minimizes waste generation during production processes. This aligns with global efforts to develop eco-friendly materials while maintaining high performance standards.
The synthesis of trimethacarb involves a multi-step process that typically includes esterification reactions followed by purification techniques such as column chromatography or recrystallization. The purity of the compound is critical for ensuring consistent polymerization outcomes and has been a focus area in recent research studies.
In addition to its industrial applications, trimethacarb has shown promise in biomedical research. Its biocompatibility and ability to form hydrogels have made it a candidate for tissue engineering applications. Studies have demonstrated that hydrogels synthesized from trimethacarb can support cell proliferation while maintaining structural integrity under physiological conditions.
The optical properties of polymers derived from trimethacarb have also been investigated for use in optical devices such as lenses and waveguides. The high refractive index and low dispersion characteristics of these polymers make them suitable for advanced optical systems.
Despite its numerous advantages, the commercial adoption of trimethacarb faces challenges related to cost-effectiveness and scalability of production processes. Ongoing research is focused on optimizing synthesis methods to reduce production costs while maintaining product quality.
In conclusion, 3,4,5-trimethacarb (CAS No. 2686-99-9) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties and potential for sustainable material development position it as a key player in future technological advancements.
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